molecular formula C13H9N3 B3361755 1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile CAS No. 93138-03-5

1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile

Cat. No.: B3361755
CAS No.: 93138-03-5
M. Wt: 207.23 g/mol
InChI Key: XAIGANSLYBMNSP-UHFFFAOYSA-N
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Description

1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a pyridine ring fused to an indole moiety, making it an interesting subject for chemical and biological research .

Chemical Reactions Analysis

1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the cyano group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety. .

Mechanism of Action

The mechanism of action of 1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can bind to DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

1-Methyl-9h-pyrido[3,4-b]indole-3-carbonitrile can be compared with other similar compounds such as:

    Norharman: This compound is similar but without the methyl group at the nitrogen atom.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-8-13-11(6-9(7-14)15-8)10-4-2-3-5-12(10)16-13/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIGANSLYBMNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462640
Record name 9H-Pyrido[3,4-b]indole-3-carbonitrile, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93138-03-5
Record name 9H-Pyrido[3,4-b]indole-3-carbonitrile, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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